molecular formula C25H41ClO B14277433 10,12-Pentacosadiynoyl chloride CAS No. 128937-83-7

10,12-Pentacosadiynoyl chloride

Cat. No.: B14277433
CAS No.: 128937-83-7
M. Wt: 393.0 g/mol
InChI Key: WRHLOYBGUWCCEX-UHFFFAOYSA-N
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Description

10,12-Pentacosadiynoyl chloride is a chemical compound known for its unique structure and properties It is derived from 10,12-pentacosadiynoic acid, which is an amphiphilic diacetylene

Preparation Methods

The synthesis of 10,12-pentacosadiynoyl chloride typically involves the chlorination of 10,12-pentacosadiynoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of hydrogen chloride gas, resulting in the formation of the acyl chloride derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

10,12-Pentacosadiynoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Polymerization: It can undergo polymerization reactions to form polydiacetylenes, which are known for their colorimetric and thermochromic properties.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products:

    Amides, Esters, Thioesters: Formed through substitution reactions

    Polydiacetylenes: Formed through polymerization reactions

Scientific Research Applications

10,12-Pentacosadiynoyl chloride has a wide range of applications in scientific research:

    Materials Science: Used in the synthesis of polydiacetylenes for colorimetric sensors and thermochromic materials.

    Chemistry: Employed as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Utilized in the modification of biomolecules and the development of bioactive compounds.

    Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.

    Industry: Applied in the production of coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 10,12-pentacosadiynoyl chloride involves its reactivity towards nucleophiles and its ability to undergo polymerization. The compound can form covalent bonds with nucleophilic groups in biomolecules, leading to modifications that can alter their function. In polymerization reactions, the diacetylene moiety undergoes a 1,4-addition reaction, resulting in the formation of conjugated polymers with unique optical and electronic properties.

Comparison with Similar Compounds

10,12-Pentacosadiynoyl chloride can be compared with other diacetylene compounds such as:

    10,12-Pentacosadiynoic Acid: The parent compound from which the acyl chloride is derived.

    10,12-Pentacosadiynoyl Bromide: A similar compound with a bromine atom instead of chlorine.

    10,12-Pentacosadiynoyl Fluoride: A fluorinated analogue with different reactivity and properties.

Uniqueness: The uniqueness of this compound lies in its ability to form stable acyl derivatives and its potential for polymerization, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

pentacosa-10,12-diynoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-12,17-24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHLOYBGUWCCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471965
Record name 10,12-Pentacosadiynoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128937-83-7
Record name 10,12-Pentacosadiynoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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